N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide
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Overview
Description
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which includes a cyclopropylmethyl group, an oxa-azaspirodecane core, and a carboxamide functional group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[45]decane-3-carboxamide typically involves a multi-step process One common method includes the reaction of cyclopropylmethylamine with a suitable spirocyclic precursor The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, to form the spirocyclic core
Industrial Production Methods
In an industrial setting, the production of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide may involve large-scale batch or continuous flow processes. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: It serves as a probe to study the interactions of spirocyclic compounds with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity. The cyclopropylmethyl group contributes to the overall hydrophobic interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- N-cyclopentyl-2-methyl-1-oxo-8-[(pyridin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide
Uniqueness
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide is unique due to its oxa-azaspirodecane core, which imparts distinct chemical and biological properties. The presence of the oxa group enhances the compound’s stability and reactivity compared to similar spirocyclic compounds. Additionally, the specific arrangement of functional groups allows for selective interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C13H22N2O2/c16-12(15-8-10-1-2-10)11-7-13(17-9-11)3-5-14-6-4-13/h10-11,14H,1-9H2,(H,15,16) |
InChI Key |
ZVICLFFNXLSCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2CC3(CCNCC3)OC2 |
Origin of Product |
United States |
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